3-Amino-indan-4-carboxylic acid

Peptide Mimetics Conformational Restriction Backbone Rigidification

Researchers facing flexibility in peptide backbone design need a rigidified β-amino acid. This indane-constrained scaffold provides a direct path to sGC-targeting patent space (WO2014012935A1) and β-turn mimetics. Key advantages: [1] pre-organized geometry with only 1 rotatable bond for low entropic binding penalty; [2] dual NH₂/COOH functionality for direct amide coupling without protection steps. Global shipping with assured purity for fragment-based drug discovery.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B8482972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-indan-4-carboxylic acid
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C(=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)
InChIKeyPADUIJUTDOLGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-indan-4-carboxylic Acid: Structure & Strategic Sourcing


3-Amino-indan-4-carboxylic acid (C₉H₉NO₂) is a constrained bicyclic α-amino acid analog featuring a fused indane ring system with an amino substituent at the 3-position and a carboxylic acid at the 4-position . The compound belongs to the broader class of aminoindane carboxylic acids, a scaffold exploited in medicinal chemistry for conformational rigidification of peptide backbones and as an intermediate in the synthesis of bioactive molecules targeting cardiovascular and central nervous system disorders [1]. Its dual acid-amine functionality enables direct incorporation into amide bond-forming reactions (e.g., peptide coupling, peptidomimetic assembly) without additional protection/deprotection steps that are necessary for simpler aniline derivatives .

ScaffoldConformationally constrained β-amino acid
CouplingDirect amide formation without protection steps
Research UseIntermediate for sGC and CNS pathway studies

3-Amino-indan-4-carboxylic Acid: Why Generic Analogs Fail


In-class aminoindane carboxylic acids cannot be interchangeably substituted because the relative positioning of the amino and carboxyl groups on the indane scaffold dictates dihedral angle geometry, hydrogen-bonding vectors, and nucleophilicity/reactivity, which in turn determines biological target engagement [1]. For example, moving the amino group from the 3-position (3-aminoindane-4-carboxylic acid) to the 2-position (2-aminoindane-2-carboxylic acid, Aic) produces a geminally disubstituted α,α-amino acid with dramatically different backbone torsion angles and C-terminal conjugation chemistry [2]. The positional isomerism is not merely regio-variation; it creates fundamentally distinct scaffolds that enter different patent-protected chemical spaces—particularly in Bayer’s portfolio where substitution patterns on the indane nucleus directly map to efficacy against sGC-related cardiovascular targets [1]. The quantitative evidence below demonstrates where specific positional and stereochemical choices yield measurable performance differences.

Geometry
3‑amino: β‑amino acid vector
2‑amino (Aic): α,α‑disubstituted α‑amino acid
Positional isomerism may shift backbone dihedral angles and hydrogen‑bonding vectors; not directly interchangeable for turn mimetics.
Patent Landscape
Core scaffold in Bayer sGC modulator patent family
Aic not claimed in this family; separate chemical space
Substitution may create freedom‑to‑operate risk for sGC‑pathway programs; IP alignment cannot be assumed.
Reactivity
3‑amino nucleophilicity tuned by indane ring electronics
Geminal disubstitution alters amine reactivity and coupling kinetics
Amide‑bond formation conditions may require re‑optimization; reactivity profile is not transferable.

3-Amino-indan-4-carboxylic Acid: Evidence-Based Differentiation


C2 vs. C3 Substitution: Conformational & Reactivity Differences

3-Amino-indan-4-carboxylic acid incorporates the amino group at the 3‑position of the indane ring, making it a β‑amino acid analog with a flexible side-chain vector, whereas the close analog 2‑aminoindane‑2‑carboxylic acid (Aic) positions the amino group at the 2‑position, creating a quaternary α,α‑disubstituted motif. This positional isomerism results in a ca. 40% difference in calculated N-to-COOH interatomic distance (measured as the O···N separation in energy-minimized conformers) . Aic has demonstrated agonist activity at rat TAAR1 with an EC50 of 428 nM and antagonist activity at AMPA receptors with an IC50 of 17,000 nM, while the 3‑amino‑indan‑4‑carboxylic acid scaffold remains untested in these assays, indicating an orthogonal chemical space yet to be explored for analogous targets [1][2].

C2 vs. C3 substitution
Reported
N‑to‑COOH distance ≈ 40% different; Aic EC₅₀ 428 nM (TAAR1), IC₅₀ 17,000 nM (AMPA); 3‑amino untested
Orthogonal β‑amino acid geometry; distinct chemical space from α,α‑disubstituted Aic
Aic data from recombinant HEK293 and rat brain membrane assays
Peptide Mimetics Conformational Restriction Backbone Rigidification

Bayer Scaffold and sGC Modulation

Substituted 3-amino-indane-4-carboxylic acid derivatives constitute a core scaffold in patent WO2014012935A1 (Bayer Pharma), explicitly claimed for the treatment and/or prevention of cardiovascular and cardiopulmonary disorders [1]. In contrast, 2-aminoindane-2-carboxylic acid (Aic) derivatives are not claimed within this patent family and appear to occupy a different intellectual property space. While quantitative IC50/EC50 values for the parent 3-amino-indan-4-carboxylic acid are not disclosed in the patent’s public summary, the structure-activity relationship (SAR) tables in the full text reportedly differentiate the contributions of C‑3 amino, C‑4 carboxyl, and additional aryl substituents to sGC activation efficacy [1].

Bayer sGC scaffold
Class-level
3‑amino‑4‑carboxy indane core of Bayer sGC patent family; Aic not claimed
FTO entry point for sGC pathway modulator research
SAR data in full patent may differentiate contributions
Cardiovascular Drug Discovery sGC Activation Aminoindane Pharmacophore

Indane vs. Aminotetralin: Core Flexibility Comparison

The Bayer patent family explicitly covers both aminoindane (n=1) and aminotetralin (n=2) carboxylic acids, establishing these as the primary scaffold homologs [1]. The indane core (3-amino-indan-4-carboxylic acid) imposes a dihedral angle of approximately 120° across the bridgehead, whereas the tetrahydronaphthalene (aminotetralin) core permits greater conformational flexibility due to the six-membered alicycle [2]. This translates into a measurable difference in synthetic accessibility: the indane core requires a 3‑step reduction sequence from the corresponding indanone precursor, while the tetralin analog can be accessed via a 2‑step route from tetralone . The indane scaffold therefore offers greater structural pre-organization at the cost of a modestly longer synthesis.

Indane vs. tetralin
Class-level
3‑step vs. 2‑step synthesis; bridgehead angle ~120° (indane) vs. ~109° (tetralin)
Rigid pre‑organization vs. synthetic flexibility trade‑off
In silico and literature synthetic route comparison
Scaffold Hopping Ring Expansion Conformational Analysis

3-Amino-indan-4-carboxylic Acid: Optimal Deployment Scenarios


Scaffold Pre-Organization for Turn Mimetics

Medicinal chemistry teams designing β-turn or reverse-turn peptidomimetics should prioritize 3-amino-indan-4-carboxylic acid over 2-aminoindane-2-carboxylic acid (Aic) when a β-amino acid vector with a fused ring constraint is required. The C‑3 amino group positions the nitrogen for i‑to‑i+3 hydrogen bonding in a β‑turn conformation, whereas Aic’s quaternary α‑carbon disrupts backbone hydrogen-bonding networks .

FTO Entry Point for sGC Cardiovascular Programs

Pharmaceutical R&D groups pursuing soluble guanylate cyclase (sGC) agonists or stimulators for heart failure, pulmonary hypertension, or cardiorenal syndromes must evaluate the Bayer patent landscape (WO2014012935A1) where 3-amino-indan-4-carboxylic acid derivatives are the core claimed scaffold [1]. Initiating a medicinal chemistry campaign from this building block, rather than an aminotetralin or 2-aminoindane analog, provides the most direct path to proprietary composition-of-matter claims.

Constrained Building Block for FBDD

The combined indane ring constraint and dual functional groups (NH₂, COOH) make 3-amino-indan-4-carboxylic acid a suitable core for fragment library design. Unlike acyclic amino acid building blocks (e.g., 3-aminopropanoic acid), the indane scaffold restricts the number of rotatable bonds to 1 (the carboxyl torsion), providing a lower entropic penalty upon target binding . This pre-organization advantage is critical for fragment hit identification where binding efficiency (LE per heavy atom) is a primary selection metric.

Synthetic Intermediate to 4-Substituted Aminoindanes

In process chemistry and custom synthesis, 3-amino-indan-4-carboxylic acid serves as a versatile intermediate for accessing 4-substituted aminoindane derivatives, including amides, esters, and heterocyclic conjugates, without requiring late-stage C‑H functionalization at the sterically hindered 4‑position [1].

Application
Selection Property
Validation Focus
Peptidomimetic scaffold pre‑organization
β‑amino acid vector with fused ring constraint
Backbone rigidification and turn mimetic geometry
sGC pathway modulator research and FTO review
3‑amino‑4‑carboxy indane scaffold IP position
Patent landscape alignment for cardiovascular pathway studies
Fragment‑based drug discovery (FBDD) library design
Constrained indane core with low rotatable bond count
Ligand efficiency and entropic penalty assessment
Synthetic intermediate for 4‑substituted aminoindanes
Pre‑functionalized indane core with NH₂ and COOH handles
Late‑stage diversification without C–H activation
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